
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene is an organic compound characterized by the presence of trichloromethyl and phenylsulfanyl groups attached to an ethyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene typically involves the reaction of trichloromethyl compounds with phenylsulfanyl derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where a trichloromethyl group is introduced to a phenylsulfanyl compound in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in electrophilic reactions, while the phenylsulfanyl moiety can engage in aromatic interactions. These interactions can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-1-phenylethanone: Similar in structure but lacks the sulfanyl groups.
Dicofol: Contains trichloromethyl groups but has different substituents on the aromatic ring.
Propiedades
Número CAS |
52060-25-0 |
|---|---|
Fórmula molecular |
C14H11Cl3S2 |
Peso molecular |
349.7 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-phenylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C14H11Cl3S2/c15-14(16,17)13(18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10,13H |
Clave InChI |
HBIJYYAHSMLYRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
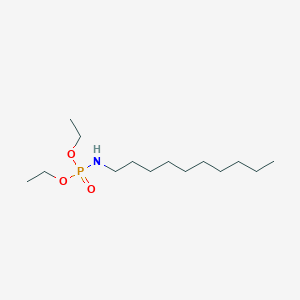

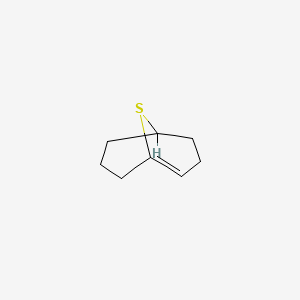
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
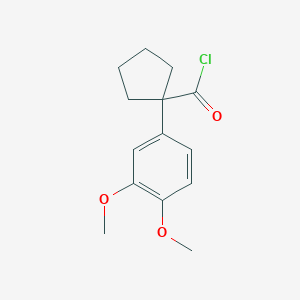
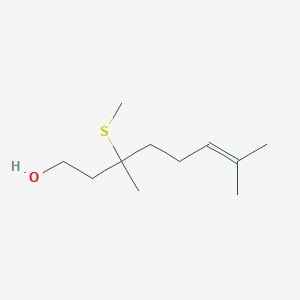
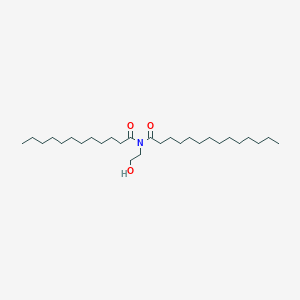




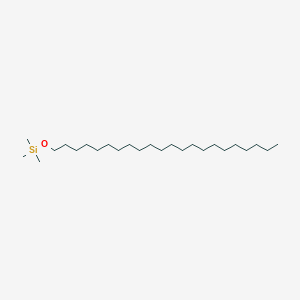
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
